molecular formula C30H42N4O2 B430704 N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide

N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide

Cat. No.: B430704
M. Wt: 490.7g/mol
InChI Key: QKVCVVOYWQFGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide is a complex organic compound that features a dibenzoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the dibenzoazepine intermediate with 4-methylpiperazine under suitable conditions.

    Acylation: The final step involves the acylation of the piperazine derivative with 3-(4-methylpiperazin-1-yl)propanoic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)aniline
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole

Uniqueness

N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzoazepine core and piperazine moiety make it particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C30H42N4O2

Molecular Weight

490.7g/mol

IUPAC Name

N-[11-[3-(4-methylpiperazin-1-yl)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-propylpentanamide

InChI

InChI=1S/C30H42N4O2/c1-4-8-25(9-5-2)30(36)31-26-15-14-24-13-12-23-10-6-7-11-27(23)34(28(24)22-26)29(35)16-17-33-20-18-32(3)19-21-33/h6-7,10-11,14-15,22,25H,4-5,8-9,12-13,16-21H2,1-3H3,(H,31,36)

InChI Key

QKVCVVOYWQFGNS-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)C)C=C1

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCN(CC4)C)C=C1

Origin of Product

United States

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